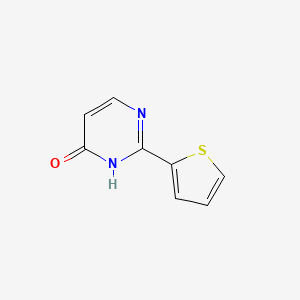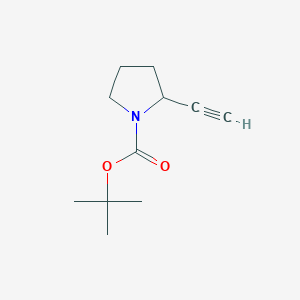
甲硫氨酰丙氨酸
描述
Methionyl-alanine, also known as m-a dipeptide or met-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Methionyl-alanine is soluble (in water) and a weakly acidic compound (based on its pKa).
科学研究应用
脑肿瘤和转移瘤的影像
- 甲硫氨酰丙氨酸的 PET 影像: 11C-甲硫氨酸 (MET) 被广泛用于 PET 影像中,用于检测脑肿瘤和描绘病灶。它的应用在诊断脑胶质瘤、评估肿瘤分级、预后和治疗计划方面尤为重要。MET PET 有利于区分肿瘤复发和放射性改变,为临床医生提供有价值的见解 (Glaudemans 等人,2013)。
分子和细胞生物化学
- 在细胞生物化学中的核心作用: S-腺苷甲硫氨酸 (SAMe) 在细胞生物化学中至关重要,影响甲基化、氨丙基化和转硫化途径。其作用已在各种临床疾病中得到研究,包括抑郁症、痴呆症和肝病,突出了其在人类健康中的重要性 (Bottiglieri,2002)。
生物医学应用
- 生物医学中的多功能应用: 甲硫氨酸在癌症治疗、诊断和肝病管理中的潜力是显着的。它的化学特性和代谢衍生物,特别是 S-腺苷甲硫氨酸 (SAM),被用于各种治疗策略中。该综述强调了甲硫氨酸在生物医学领域的应用前景,包括其通过 Met 限制疗法治疗 COVID-19 的潜在作用 (刘等人,2021)。
农业和园艺
- 在植物防御和农业中的作用: 甲硫氨酸不仅对人类健康至关重要,而且在植物防御机制中也发挥着至关重要的作用。它在葡萄藤中的应用诱导防御基因表达并增强对感染的抵抗力,说明了其农业意义 (Boubakri 等人,2013)。
- 减轻植物的干旱胁迫: 外源性施用 L-甲硫氨酸显示出减轻植物干旱诱导胁迫的潜力,表明其在增强农业韧性和生产力中的作用 (Akram 等人,2020)。
水产养殖和营养
- 促进水产养殖: 专为水产养殖设计的甲硫氨酰甲硫氨酸展示了其在提高饲料效率和解决与传统甲硫氨酸补充剂相关的环境问题方面的效用 (Parker 等人,2021)。
作用机制
Target of Action
Methionylalanine, also known as m-a dipeptide or met-ala, belongs to the class of organic compounds known as dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond . .
Biochemical Pathways
It is known that methionine, an amino acid closely related to methionylalanine, plays a crucial role in the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It is known that amino acids and dipeptides are generally well-absorbed in the gut and distributed throughout the body via the bloodstream .
Result of Action
It is known that modifications of mrna, such as n6-methyladenosine (m6a), can mediate different biological processes and its dysregulation contributes to tumorigenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methionylalanine. For instance, DNA methylation represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Moreover, pre-existing DNA methylation influences how cells respond to infection . .
生化分析
Cellular Effects
Methionylalanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported that dipeptides like methionylalanine can have physiological or cell-signaling effects, although most are intermediates in amino acid degradation pathways . Methionylalanine can modulate cell function by affecting the availability of its constituent amino acids, methionine and alanine, which are essential for protein synthesis and other metabolic processes.
Molecular Mechanism
At the molecular level, methionylalanine exerts its effects through interactions with specific biomolecules. It can bind to enzymes involved in its metabolism, such as aminopeptidases, which hydrolyze the peptide bond. Methionylalanine may also influence gene expression by modulating the levels of methionine, a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in DNA and protein methylation . These interactions can lead to changes in cellular signaling and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methionylalanine can change over time due to its stability and degradation. Methionylalanine is subject to enzymatic hydrolysis, which can affect its concentration and activity in vitro and in vivo. Long-term studies have shown that dipeptides can have varying effects on cellular function depending on their stability and the duration of exposure . Understanding these temporal effects is important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of methionylalanine can vary with different dosages in animal models. Studies have shown that dipeptides can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant physiological changes . At high doses, methionylalanine may exhibit toxic or adverse effects, such as disruptions in amino acid metabolism and cellular stress responses. These dosage-dependent effects are critical for determining safe and effective levels for therapeutic applications.
Metabolic Pathways
Methionylalanine is involved in metabolic pathways related to protein synthesis and degradation. It can be hydrolyzed by aminopeptidases to release methionine and alanine, which are further metabolized through their respective pathways . Methionine is a key component of the methionine cycle, which is involved in the synthesis of SAM and the transsulfuration pathway leading to cysteine synthesis . These pathways are essential for maintaining cellular homeostasis and metabolic flux.
Transport and Distribution
Methionylalanine is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of methionylalanine across cellular membranes, ensuring its proper localization and accumulation . The distribution of methionylalanine can influence its availability for metabolic processes and its overall physiological effects.
Subcellular Localization
The subcellular localization of methionylalanine can affect its activity and function. Methionylalanine may be directed to specific cellular compartments, such as the cytoplasm or organelles, through targeting signals or post-translational modifications . These localization mechanisms ensure that methionylalanine is available where it is needed for specific biochemical reactions and cellular processes.
属性
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKXZYLNVJRAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564956 | |
| Record name | Methionylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methionyl-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3061-96-9 | |
| Record name | Methionylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)


![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)

